molecular formula C3H2BrNO B1343016 5-Bromooxazole CAS No. 1060812-80-7

5-Bromooxazole

Cat. No. B1343016
M. Wt: 147.96 g/mol
InChI Key: OVMJOYYXECNYJX-UHFFFAOYSA-N
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Description

5-Bromooxazole is a compound with the molecular formula C3H2BrNO . It is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

The synthesis of 5-Bromooxazole and its derivatives often involves the Van Leusen Oxazole Synthesis, which is a method that uses tosylmethylisocyanides (TosMICs) as a key reagent . This method has been optimized and extended to synthesize various alkyl- and aryl-substituted bromooxazoles .


Molecular Structure Analysis

The molecular structure of 5-Bromooxazole consists of a five-membered oxazole ring with a bromine atom attached . The exact mass of the compound is 146.93198 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromooxazole often include regiocontrolled lithiation followed by reaction with an electrophilic bromine source . This leads to the formation of substituted 2-, 4-, and 5-bromooxazoles .


Physical And Chemical Properties Analysis

5-Bromooxazole has a molecular weight of 147.96 g/mol . It has a topological polar surface area of 26 Ų and a complexity of 50.1 . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

Application in Organic Synthesis

  • Specific Scientific Field : Organic Synthesis
  • Summary of the Application : 5-Bromooxazole is used in the synthesis of bisoxazole and bromo-substituted aryloxazoles . These compounds have attracted a large amount of attention from the synthetic community due to their many latent applications, which lead to additional research activity toward expanding new pharmaceuticals .
  • Methods of Application or Experimental Procedures : The synthesis begins with an inexpensive and readily available starting material, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC). This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .
  • Results or Outcomes : The structures of bisoxazole and bromosubstituted aryloxazoles were fully supported by spectroscopic methods (IR, NMR, and HRMS) and further established using single crystal X-ray diffraction studies .

Application in Suzuki–Miyaura Reactions

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : 5-Bromooxazole is used in the Suzuki–Miyaura reactions, a type of cross-coupling reaction, used in organic chemistry to synthesize poly-phenyl-ether (biaryl) compounds .
  • Methods of Application or Experimental Procedures : The process involves the direct regiocontrolled lithiation followed by reaction with an electrophilic bromine source. This leads exclusively to the target substituted 2‐, 4‐, and 5‐bromooxazoles on a multigram scale .
  • Results or Outcomes : The utility of the multipurpose building blocks obtained in this work was demonstrated in the Suzuki–Miyaura cross-coupling reaction under parallel synthesis conditions .

Application as a Building Block in Organic Synthesis

  • Specific Scientific Field : Organic Synthesis
  • Summary of the Application : 5-Bromooxazole is used as a building block in the synthesis of various alkyl‐ and aryl‐substituted bromooxazoles .
  • Methods of Application or Experimental Procedures : The synthesis involves the direct regiocontrolled lithiation followed by reaction with an electrophilic bromine source .
  • Results or Outcomes : The process leads exclusively to the target substituted 2‐, 4‐, and 5‐bromooxazoles on a multigram scale .

Future Directions

The future directions in the research of 5-Bromooxazole could involve the development of new synthetic methods and the exploration of its potential biological activities . The utility of the multipurpose building blocks obtained from 5-Bromooxazole synthesis could be demonstrated in various chemical reactions, such as the Suzuki–Miyaura cross-coupling reaction .

properties

IUPAC Name

5-bromo-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNO/c4-3-1-5-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMJOYYXECNYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromooxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
K Shibata, M Yoshida, T Doi, T Takahashi - Tetrahedron Letters, 2010 - Elsevier
… Our strategy is therefore to introduce a 5-bromooxazole moiety in a 2,4-concatenated tris-… Herein, we report the synthesis and Pd-catalyzed coupling reactions of 5-bromooxazole-…
VV Solomin, DS Radchenko… - European Journal of …, 2019 - Wiley Online Library
… For the preparation of remaining compounds of the 2-substituted 5-bromooxazole series (24–30), our general approach including the lithiation step was applied. Synthesis of the …
N Proust, MF Chellat, JP Stambuli - Synthesis, 2011 - thieme-connect.com
… To better understand the role that 5-bromooxazole 1 played in the halogen dance reaction of 2, we designed a scrambling experiment that would highlight its mechanism of action (…
CM Counceller, CC Eichman, N Proust… - … Synthesis & Catalysis, 2011 - Wiley Online Library
… we decided to perform the halogen dance rearrangement of 2-butylthio-5-bromooxazole.12 … the corresponding 2-butythio-5-bromooxazole (2) (Scheme 1). The 5-bromooxazole (2) was …
JC Barrish, J Singh, SH Spergel, WC Han… - The Journal of …, 1993 - ACS Publications
… Under the basic reaction conditions,formation of the 5-bromooxazole 813 as a minor byproduct in the oxidation of 1 may be explained by bromination at C-5 (path b) by a second …
Number of citations: 99 0-pubs-acs-org.brum.beds.ac.uk
V Vitkovska, R Zogota, T Kalnins, D Zelencova… - Chemistry of …, 2020 - Springer
… Macrocycles were synthesized from 5-bromooxazole in 7 to 9 linear steps using Ru-catalyzed ring-closing metathesis as the key transformation. Heat effect of binding to α,β-tubulin …
KJ Hodgetts, MT Kershaw - Organic Letters, 2002 - ACS Publications
… Under standard Suzuki conditions and with phenylboronic acid, the 5-bromooxazole 6 proved … 12b In general, the palladium-catalyzed coupling reactions of the 5-bromooxazole 6 gave …
Number of citations: 88 0-pubs-acs-org.brum.beds.ac.uk
J Das, JA Reid, DR Kronenthal, J Singh… - Tetrahedron letters, 1992 - Elsevier
Several methods for converting vinyl bromides and vinyl dibromides to oxazoles are described. Cyclization of vinyl bromide 6 with cesium carbonate in dioxane forms oxazole 7 while 6 …
M Inoue - Mini-Reviews in Organic Chemistry, 2008 - ingentaconnect.com
The metal-catalyzed cross-coupling reaction of oxazoles is discussed in this review. Initially, preparation of metallated oxazoles (oxazole-M) and halo- and trifloyloxazoles (oxazole-X) is …
JP Lawson, KA VanSant - Journal of heterocyclic chemistry, 1999 - Wiley Online Library
… 2-Amino-4-trifluoromethyl-5-bromooxazole (2a). To 11.8 g (144 mmoles) of sodium acetate suspended in 100 ml of acetic acid at 25 was added 5.0 g (32.9 mmoles) of 2-amino4-…

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